3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(ethylsulfanyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that features an indole moiety, a diazino-pyrimidinone core, and an ethylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the diazino-pyrimidinone core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the diazino-pyrimidinone core can be reduced under specific conditions.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes. The diazino-pyrimidinone core may interact with enzymes or other proteins, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share the indole moiety.
Diazino-Pyrimidinone Derivatives: Compounds such as 2,4-diamino-6-ethyl-5-methylpyrimidine have similar core structures.
Ethylsulfanyl Compounds: Compounds like ethylsulfanyl-1H-indole-2-carboxylate feature the ethylsulfanyl group
Uniqueness
What sets 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-7-(ETHYLSULFANYL)-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE apart is the combination of these three distinct moieties in a single molecule, which may confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C18H17N5O2S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-ethylsulfanylpyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H17N5O2S/c1-2-26-18-19-9-13-16(21-18)20-11-22(17(13)25)10-15(24)23-8-7-12-5-3-4-6-14(12)23/h3-6,9,11H,2,7-8,10H2,1H3 |
InChI Key |
MWWDDTHJBBHDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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